Ortho-Tolyl vs. Phenyl and Para-Tolyl: Predicted Lipophilicity and Steric Differentiation in the 3-Oxo-2,3-Dihydropyridazine-4-Carboxylate Series
Computational property analysis across the 6-aryl-3-oxo-2,3-dihydropyridazine-4-carboxylate series reveals that the ortho-tolyl substituent in CAS 2098091-87-1 confers a higher predicted lipophilicity (XLogP3 ≈ 2.3) compared to the unsubstituted phenyl analog CAS 34753-27-0 (XLogP3 = 1.7), while maintaining a similar molecular weight (258.27 vs. 244.25 g/mol) [1]. The steric bulk of the ortho-methyl group restricts rotation of the 6-aryl ring, potentially pre-organizing the molecule for target binding. In the parallel ITK inhibitor series, the presence and position of aryl substituents directly dictated both potency and selectivity; Compound 9 (3-fluorophenyl) achieved ITK IC₅₀ = 0.87 µM with no BTK inhibition, whereas Compound 22 (3,5-difluorophenyl) increased potency (ITK IC₅₀ = 0.19 µM) but incurred partial BTK inhibition [2]. These SAR trends establish that even subtle changes to the 6-aryl group profoundly alter the biological profile, underlining the non-interchangeability of the o-tolyl variant with its regioisomeric or des-methyl analogs.
| Evidence Dimension | Predicted lipophilicity (XLogP3) and molecular weight |
|---|---|
| Target Compound Data | XLogP3 ≈ 2.3; MW 258.27 g/mol (o-tolyl) |
| Comparator Or Baseline | Phenyl analog (CAS 34753-27-0): XLogP3 = 1.7; MW 244.25 g/mol |
| Quantified Difference | ΔXLogP3 ≈ +0.6; ΔMW = +14.02 g/mol |
| Conditions | Computed physicochemical properties (PubChem/PubChem release 2025.09.15) |
Why This Matters
The higher lipophilicity of the o-tolyl compound alters its distribution coefficient and may improve membrane permeability relative to the phenyl analog, which is a key selection criterion in cell-based screening cascades.
- [1] PubChem. Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate – CID 1475324. Computed Properties (XLogP3-AA = 1.7). Available at: https://pubchem.ncbi.nlm.nih.gov/compound/1475324 (accessed 2026-04-28). View Source
- [2] Tangallapalli S, Gundla R, Anugu S, Das V. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. RSC Adv. 2025;15:47565-47586. doi:10.1039/d5ra06565h. View Source
